molecular formula C15H15N5OS B7181131 N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide

Cat. No.: B7181131
M. Wt: 313.4 g/mol
InChI Key: STSVYWSLIADPAG-UHFFFAOYSA-N
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Description

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10(13-7-4-8-22-13)15(21)16-12-6-3-5-11(9-12)14-17-18-19-20(14)2/h3-10H,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSVYWSLIADPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)NC2=CC=CC(=C2)C3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-thiophen-2-ylpropanamide can be compared with other tetrazole derivatives, such as:

These compounds share the tetrazole ring structure, which contributes to their biological activity. this compound is unique due to the presence of the thiophene ring and the specific arrangement of functional groups, which may result in distinct biological properties and applications .

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